Naringenin-7-O-glucuronide belongs to the class of organic compounds known as flavonoid-7-O-glucuronides, which are phenolic compounds characterized by a flavonoid moiety linked to glucuronic acid at the C7 position. Naringenin itself is primarily sourced from citrus fruits like grapefruit, sour oranges, and tomatoes, as well as from beverages such as tea and red wine . The compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
The synthesis of naringenin-7-O-glucuronide typically occurs through biological processes involving glucuronidation. This process is facilitated by UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to naringenin. The metabolic pathway begins with naringenin undergoing phase II metabolism, where it is conjugated with glucuronic acid, thus enhancing its solubility and facilitating excretion .
In laboratory settings, synthetic methods may involve the use of naringenin as a starting material, followed by enzymatic or chemical glucuronidation. For instance, techniques such as high-performance liquid chromatography coupled with mass spectrometry can be employed to monitor the synthesis and confirm the structure of naringenin-7-O-glucuronide .
The molecular formula of naringenin-7-O-glucuronide is , with a molecular weight of approximately 446.39 g/mol. The structure features a flavanone backbone with hydroxyl groups at positions 5 and 7, which contribute to its biological activity. The glucuronic acid moiety is attached at the C7 position via an O-glycosidic bond .
The compound's stereochemistry plays a crucial role in its interaction with biological targets. The presence of multiple hydroxyl groups enhances its reactivity towards free radicals, contributing to its antioxidant properties .
Naringenin-7-O-glucuronide participates in various chemical reactions primarily involving hydrolysis and further conjugation. In vivo studies indicate that it can undergo additional metabolic transformations such as sulfation or further glucuronidation, leading to various metabolites that may have distinct pharmacological effects .
The fragmentation pattern observed during mass spectrometry analysis reveals that upon ionization, naringenin-7-O-glucuronide loses the glucuronic acid moiety, resulting in the formation of naringenin and other smaller fragments. This behavior is essential for understanding its metabolic fate in biological systems .
The mechanism of action for naringenin-7-O-glucuronide involves its interaction with various biological targets. Studies suggest that it can modulate signaling pathways related to oxidative stress and inflammation. Specifically, it has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic neurotransmission .
Additionally, molecular docking studies indicate that naringenin-7-O-glucuronide binds effectively to specific proteins involved in neuroprotection, such as collapsin response mediator protein 2 (CRMP-2). This binding enhances the stability and activity of these proteins while preventing their phosphorylation by kinases associated with neurodegenerative diseases .
Naringenin-7-O-glucuronide is characterized by several physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential applications in therapeutics.
Naringenin-7-O-glucuronide has several scientific applications:
Naringenin-7-O-glucuronide is formed via uridine diphosphate (UDP)-glucuronosyltransferase-mediated conjugation, where glucuronic acid is transferred from UDP-glucuronic acid to the 7-hydroxyl group of naringenin. This reaction occurs predominantly in the endoplasmic reticulum of enterocytes and hepatocytes. The reaction follows second-order kinetics, with the rate dependent on both naringenin and UDP-glucuronic acid concentrations. In vivo studies in rat models reveal rapid intestinal glucuronidation, where naringenin absorption peaks in the colon, but glucuronide excretion is highest in the duodenum, indicating site-specific metabolism [1].
Table 1: Kinetic Parameters of Naringenin Glucuronidation in Mammalian Microsomes
Species | Tissue | Vmax (nmol/min/mg) | Km (μM) | CLint (mL/min/mg) |
---|---|---|---|---|
Human | Liver | 6.31 | 15.2 | 0.42 |
Mouse | Liver | 39.2 | 8.7 | 4.51 |
Rat | Intestine | 4.98 | 22.5 | 0.22 |
Monkey | Intestine | 3.21 | 18.9 | 0.17 |
Data derived from microsomal incubation studies [3] [10].
Species differences significantly impact glucuronidation efficiency. Mice exhibit the highest intrinsic clearance (CLint) for naringenin-7-O-glucuronide in liver microsomes (4.51 mL/min/mg), surpassing humans by >10-fold. Conversely, human hepatic glucuronidation follows Michaelis-Menten kinetics with lower turnover, reflecting reduced systemic exposure to naringenin aglycone [10]. Efflux transporters (multidrug resistance-associated protein 2 and breast cancer resistance protein) enable biliary excretion of naringenin-7-O-glucuronide, facilitating enterohepatic recycling. Simultaneous inhibition of these transporters reduces intestinal excretion by >50%, confirming their compensatory roles in conjugate disposition [1].
UDP-glucuronosyltransferases (UGTs) demonstrate marked regioselectivity toward naringenin. Human UGT1A1, UGT1A3, UGT1A6, and UGT1A9 primarily generate naringenin-7-O-glucuronide, while UGT1A8 and UGT2B7 show minimal activity [3] [6]. The 7-hydroxyl position is favored due to lower steric hindrance and higher nucleophilicity compared to the 4'-position. Consequently, naringenin-7-O-glucuronide constitutes >80% of circulating glucuronides in humans after citrus consumption [8].
Tissue-specific UGT expression dictates metabolic outcomes:
Primate-rodent divergences are evident. Monkey liver follows biphasic kinetics (high- and low-affinity UGT isoforms), whereas human kinetics are monophasic. Mouse intestinal UGTs show 6.2-fold higher 7-glucuronidation activity than humans, explaining species-dependent bioavailability differences [10]. Genetic polymorphisms in UGT1A genes further modulate interindividual variability in naringenin-7-O-glucuronide formation, impacting dietary flavonoid bioactivity [3].
The gut microbiota extensively transforms unabsorbed naringenin and excreted naringenin-7-O-glucuronide. In vitro fermentation with rat microbiota yields 35 metabolites, including deglycosylated, hydrogenated, and ring-fission products. Key pathways include:
Table 2: Major Microbial Metabolites of Naringenin-7-O-glucuronide
Metabolite | Pathway | Relative Abundance (%) |
---|---|---|
Naringenin | Deglucuronidation | 22.5 ± 3.1 |
3-(4-Hydroxyphenyl)propionic acid | C-ring cleavage | 18.7 ± 2.8 |
Phloroglucinol | C-ring cleavage | 12.4 ± 1.9 |
4-Hydroxyhippuric acid | Decarboxylation/Conjugation | 9.8 ± 1.5 |
Data from anaerobic fecal fermentation assays [2] [8].
Antibiotic treatment (rifaximin) reduces colonic naringenin permeability by 30% and diminishes 4-hydroxyhippuric acid formation by >50%, confirming microbiota-dependent metabolism [9]. Microbial metabolites exhibit distinct bioactivities: 3-(4-hydroxyphenyl)propionic acid demonstrates anti-inflammatory effects in colonic mucosa, while hydrogenated derivatives like eriodictyol enhance antioxidant capacity 2.3-fold compared to naringenin aglycone [2] [4]. Enterohepatic recycling of deglucuronidated naringenin prolongs systemic exposure, with 20% of biliary naringenin-7-O-glucuronide regenerating absorbable aglycone [1] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7